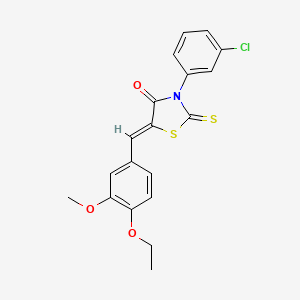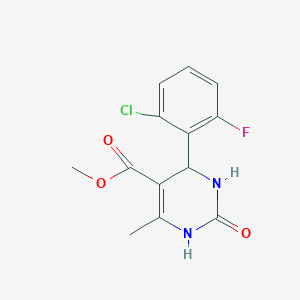![molecular formula C18H11Cl2NO4 B15100060 4-({[5-(2,5-Dichlorophenyl)furan-2-yl]carbonyl}amino)benzoic acid](/img/structure/B15100060.png)
4-({[5-(2,5-Dichlorophenyl)furan-2-yl]carbonyl}amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[5-(2,5-Dichlorophenyl)furan-2-yl]carbonyl}amino)benzoic acid is an organic compound that features a furan ring substituted with a dichlorophenyl group and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[5-(2,5-Dichlorophenyl)furan-2-yl]carbonyl}amino)benzoic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via electrophilic aromatic substitution reactions.
Coupling with Benzoic Acid: The final step involves coupling the furan derivative with benzoic acid using coupling reagents such as carbodiimides or via esterification reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
4-({[5-(2,5-Dichlorophenyl)furan-2-yl]carbonyl}amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-({[5-(2,5-Dichlorophenyl)furan-2-yl]carbonyl}amino)benzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-({[5-(2,5-Dichlorophenyl)furan-2-yl]carbonyl}amino)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary depending on the specific target and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
- 4-({[5-(2,5-Dichlorophenyl)furan-2-yl]carbonyl}amino)thioxomethylbenzoic acid
- 4-({[5-(2,5-Dichlorophenyl)furan-2-yl]carbonyl}amino)benzoic acid derivatives
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C18H11Cl2NO4 |
|---|---|
Molecular Weight |
376.2 g/mol |
IUPAC Name |
4-[[5-(2,5-dichlorophenyl)furan-2-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C18H11Cl2NO4/c19-11-3-6-14(20)13(9-11)15-7-8-16(25-15)17(22)21-12-4-1-10(2-5-12)18(23)24/h1-9H,(H,21,22)(H,23,24) |
InChI Key |
JWYJNNMLCASEIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,4-dichlorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15099981.png)

![(4E)-4-{hydroxy[4-(propan-2-yloxy)phenyl]methylidene}-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B15099989.png)

![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-fluorophenyl)pyrrolidine-2,3-dione](/img/structure/B15100007.png)
![9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15100008.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)-N-[4-(propan-2-yl)benzyl]acetamide](/img/structure/B15100015.png)

![3-[(2-Chlorophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine](/img/structure/B15100046.png)
![N-[(2E)-3-(2-methoxyethyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide](/img/structure/B15100052.png)
![(5Z)-5-[4-(octyloxy)benzylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B15100064.png)
![1-[3-(dimethylamino)propyl]-4-[(3-fluoro-4-methoxyphenyl)carbonyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15100067.png)
![2-(4-Methylphenyl)-4-[benzylsulfonyl]-1,3-thiazole](/img/structure/B15100076.png)
